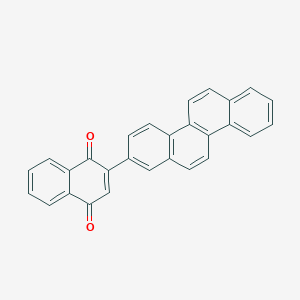

2-(Chrysen-2-yl)naphthalene-1,4-dione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

105798-26-3 |

|---|---|

Molecular Formula |

C28H16O2 |

Molecular Weight |

384.4 g/mol |

IUPAC Name |

2-chrysen-2-ylnaphthalene-1,4-dione |

InChI |

InChI=1S/C28H16O2/c29-27-16-26(28(30)25-8-4-3-7-24(25)27)19-10-12-21-18(15-19)11-14-22-20-6-2-1-5-17(20)9-13-23(21)22/h1-16H |

InChI Key |

UIWSGRUSYMRLAM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=CC(=C4)C5=CC(=O)C6=CC=CC=C6C5=O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Chrysen 2 Yl Naphthalene 1,4 Dione and Its Precursors

Strategies for Chrysene (B1668918) Core Derivatization

The functionalization of the chrysene core is a critical step in the synthesis of its derivatives. Achieving regioselectivity—the ability to introduce substituents at specific positions—is a significant challenge due to the multiple reactive sites on the chrysene skeleton. Various strategies have been developed to control the derivatization process.

Regioselective Synthesis Approaches

Regioselective synthesis allows for the targeted functionalization of the chrysene molecule. One notable method is the Bull–Hutchings–Quayle (BHQ) benzannulation reaction, which provides a regiocontrolled pathway to functionalized chrysenes. nih.gov This approach has been successfully applied to the synthesis of 4,10-disubstituted chrysenes starting from commercially available 1,5-dihydroxynaphthalene. nih.gov The high regiospecificity of both the initial benzannulation and subsequent halogen displacement reactions enables precise control over the final product structure. nih.gov

Another powerful strategy for regioselective synthesis is directed ortho metalation (DoM). This technique has been used to create a series of ortho-substituted chrysenyl N,N-diethyl-O-carbamates. researchgate.net The process involves using starting materials like chrysenols, which can be prepared through methods such as oxidative photochemical cyclization. researchgate.net The DoM protocol, often employing reagents like s-BuLi/TMEDA, directs lithiation to the position adjacent to the carbamate (B1207046) group, allowing for subsequent reaction with various electrophiles to introduce new functional groups with high site selectivity. researchgate.net

| Method | Starting Material | Key Reagents | Product Type | Citation |

| BHQ Benzannulation | 1,5-Dihydroxynaphthalene | Trichloroacetate precursors | 4,10-Disubstituted chrysenes | nih.gov |

| Directed ortho Metalation (DoM) | Chrysenyl N,N-diethyl-O-carbamates | s-BuLi/TMEDA, Electrophiles | Ortho-substituted chrysenyl derivatives | researchgate.net |

| Suzuki Coupling | 3,6,9,12-Tetrabromochrysene | Arylboronic acids, Pd catalyst | 3,6,9,12-Tetraarylchrysenes | acs.org |

| Sonogashira Coupling | 3,6,9,12-Tetrabromochrysene | Terminal alkynes, Pd/Cu catalyst | 3,6,9,12-Tetraalkynylchrysenes | acs.org |

| Buchwald–Hartwig Coupling | 3,6,9,12-Tetrabromochrysene | Amines, Pd catalyst | 3,6,9,12-Tetraaminochrysenes | acs.org |

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, are also instrumental in derivatizing the chrysene core. nih.govacs.org These reactions typically start with a halogenated chrysene, such as 3,6,9,12-tetrabromochrysene, which can be transformed into various tetrasubstituted derivatives bearing aryl, alkynyl, or amino groups. acs.org

Photochemical Reactions in Chrysene Derivative Synthesis

Photochemical reactions offer a powerful and common method for constructing the chrysene skeleton itself. The Mallory reaction, an oxidative 6π-electrocyclization, is a key example. mdpi.com This reaction typically involves the photochemical cyclization of stilbenoid precursors in the presence of an oxidizing agent like iodine and air. mdpi.comresearchgate.net This method has been used to prepare various methylchrysenes as single isomers in high yields (82-88%). mdpi.comresearchgate.net For instance, 1-, 3-, and 6-methylchrysene (B138361) have been synthesized from their corresponding stilbenoids. mdpi.com

The regioselectivity of the Mallory reaction can be controlled. To obtain a single isomer, the stilbenoid precursor must have identical ortho-positions by symmetry, or one ortho-position must be blocked to prevent cyclization at that site. mdpi.com In cases where regioselectivity is a challenge, an eliminative photochemical cyclization can be employed. This was demonstrated in the synthesis of 2-methylchrysene, where an ortho-methoxy group on the stilbenoid precursor was eliminated under acidic, oxygen-free conditions to direct the cyclization to the desired position, achieving a 72% yield. mdpi.comresearchgate.netqu.edu.qa

| Product | Precursor | Reaction Type | Conditions | Yield | Citation |

| 1-Methylchrysene | Corresponding Stilbenoid | Mallory Reaction | I₂, hv | 89% | mdpi.com |

| 2-Methylchrysene | Methoxy-substituted Stilbenoid | Eliminative Photocyclization | H⁺, hv, O₂-free | 72% | mdpi.comresearchgate.net |

| 3-Methylchrysene | Corresponding Stilbenoid | Mallory Reaction | I₂, hv | 79% | mdpi.com |

| 6-Methylchrysene | Corresponding Stilbenoid | Mallory Reaction | I₂, hv | 70% | mdpi.com |

| Methoxychrysenes | [(Methoxyphenyl)vinyl]naphthalene | Photochemical Ring Closure | I₂, 1,2-epoxybutane, hv | 59-80% | researchgate.net |

This photochemical approach is also central to the synthesis of chrysenols, which are important metabolites of chrysene. researchgate.net The synthesis involves the photochemical ring closure of [(methoxyphenyl)vinyl]naphthalenes to form methoxychrysenes, which are then deprotected to yield the final chrysenol products. researchgate.net

Annulative π-Extension (APEX) Strategies for Chrysene-based Systems

Annulative π-extension (APEX) has emerged as an efficient strategy for constructing polycyclic aromatic hydrocarbons and nanographenes from simpler aromatic compounds. researchgate.net This method avoids the need for pre-functionalization of the starting materials by directly activating C-H bonds. researchgate.netrsc.org

In the context of chrysene-based systems, APEX reactions have been utilized to synthesize novel chrysene-based nanographenes (ChrNGs). acs.orgacs.org One approach involves a successive APEX reaction using diphenylacetylene (B1204595) and a benzonaphthosilole as a π-extending agent in a palladium-catalyzed system with o-chloranil as an oxidant. acs.orgacs.org This allows for the controlled growth of the π-system, affording ChrNGs of varying lengths. acs.org APEX reactions can be combined with other cyclodehydrogenation steps to create more flat and rigid nanographene structures with unique photophysical properties. acs.orgacs.org The ability to perform π-extension at various regions of a PAH, including the less-reactive M-regions, highlights the versatility of the APEX methodology. researchgate.net

Synthetic Routes to Substituted Naphthalene-1,4-dione Derivatives

The naphthalene-1,4-dione (naphthoquinone) core is a prevalent structural motif in many biologically active molecules and functional materials. researchgate.net Functionalization of this core is crucial for tuning its chemical and physical properties.

Reactions Involving Naphthalene-1,4-dione Core Functionalization

A primary method for functionalizing the naphthalene-1,4-dione core is through nucleophilic substitution reactions. nih.gov Halogenated naphthoquinones, such as 2-chloro- or 2-bromo-naphthalene-1,4-dione, serve as versatile starting materials. nih.govrsc.org These compounds react with various amines in the presence of a base like triethylamine (B128534) (Et₃N) or potassium carbonate (K₂CO₃) to yield 2-amino-substituted naphthoquinone derivatives. nih.govrsc.org This straightforward approach allows for the introduction of a wide array of amine-containing side chains, enabling the exploration of structure-activity relationships. nih.govrsc.orgnih.gov

Another route involves the synthesis of brominated naphthoquinones from naphthalene (B1677914) itself. researchgate.net An efficient four-step process has been described for the synthesis of 2,5,8-tribromonaphthalene-1,4-dione. researchgate.net The key steps include the silver-promoted solvolysis of a hexabromide precursor, followed by dehydrobromination and subsequent oxidation with pyridinium (B92312) chlorochromate (PCC) to form the target tribrominated naphthoquinone. researchgate.net

Furthermore, dearomative difunctionalization presents a modern approach to creating complex three-dimensional structures from flat aromatic systems. nih.gov A palladium-catalyzed tandem Heck/Suzuki coupling reaction has been developed for the 1,4-difunctionalization of naphthalenes, treating the naphthalene as a masked conjugated diene. nih.gov This method leads to the formation of 1,4-dihydronaphthalene-based spirocyclic compounds with excellent regio- and diastereoselectivity. nih.gov

Multi-component Reaction (MCR) Methodologies

Multi-component reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product, adhering to the principles of atom economy and green chemistry. researchgate.net

In the synthesis of naphthalene-1,4-dione derivatives, MCRs have been effectively used, often starting with 2-hydroxy-1,4-naphthoquinone (B1674593) (also known as lawsone). researchgate.nettubitak.gov.tr A one-pot, three-component reaction between lawsone, various aromatic aldehydes, and amines (both heterocyclic and carbocyclic) can produce fluorescent hydroxyl naphthalene-1,4-dione derivatives. researchgate.net These reactions are often catalyzed by agents like indium(III) chloride (InCl₃) and can be performed in environmentally benign solvents like water. researchgate.net

A pseudo-four-component reaction has also been described for the synthesis of piperidinium (B107235) 3,3'-(arylmethylene)bis(2-hydroxynaphthalene-1,4-diones). tubitak.gov.tr This one-pot reaction involves 2-hydroxy-1,4-naphthoquinone, an aromatic aldehyde, and piperidine. tubitak.gov.tr The process is believed to proceed through an initial Knoevenagel-type condensation, followed by a Michael addition of a second lawsone molecule, ultimately forming the dimeric organic salt. tubitak.gov.tr These MCR methodologies provide an operationally simple and efficient route to complex naphthoquinone-derived compounds in excellent yields without the need for chromatographic purification. tubitak.gov.tr

| Reaction Type | Starting Materials | Catalyst/Solvent | Product Type | Citation |

| Three-component | 2-Hydroxynaphthalene-1,4-dione, Aromatic aldehydes, Amines | InCl₃ / Water | 2-Hydroxy-3-[aryl(amino)methyl]naphthalene-1,4-diones | researchgate.net |

| Pseudo-four-component | 2-Hydroxynaphthalene-1,4-dione, Aromatic aldehydes, Piperidine | None specified | Piperidinium 3,3'-(arylmethylene) bis(2-hydroxynaphthalene-1,4-diones) | tubitak.gov.tr |

Nucleophilic Substitution Reactions on Naphthoquinone Scaffolds

Nucleophilic substitution is a cornerstone of synthetic organic chemistry and provides a viable route to C-C and C-O bond formation on a naphthoquinone ring. In the context of synthesizing 2-(Chrysen-2-yl)naphthalene-1,4-dione, this could theoretically involve the reaction of a chrysenyl nucleophile with an appropriately substituted naphthalene-1,4-dione.

One common strategy involves the reaction of a halogenated 1,4-naphthoquinone (B94277) with an aryl nucleophile. For instance, 2-bromo-1,4-naphthoquinone can react with various phenols in the presence of a base to yield 2-aryloxy-1,4-naphthoquinone derivatives. nih.gov This reaction proceeds via a one-pot nucleophilic substitution mechanism. While this method typically forms a C-O bond, analogous C-C bond-forming reactions using organometallic chrysenyl reagents could be envisioned.

The following table summarizes typical conditions for nucleophilic substitution on a 2-bromo-1,4-naphthoquinone scaffold with phenolic nucleophiles, which could serve as a model for reactions with a hypothetical chrysenyl nucleophile.

| Entry | Phenol | Base | Solvent | Yield (%) |

| 1 | Phenol | CsOH | Toluene | 75 |

| 2 | 4-Methoxyphenol | Cs₂CO₃ | Toluene | 82 |

| 3 | 3-Nitrophenol | KF/Al₂O₃ | Toluene | 65 |

Investigative Synthetic Pathways Towards this compound

Given the complexity of the target molecule, more advanced synthetic strategies are likely required. Modern cross-coupling reactions offer powerful tools for the construction of bonds between two aromatic systems.

Challenges and Innovations in Coupling Extended Aromatic Systems

The direct coupling of two large, sterically hindered polycyclic aromatic hydrocarbons like chrysene and naphthalene presents significant challenges. Traditional cross-coupling methods may suffer from low yields due to steric hindrance and competing side reactions.

Recent advancements in catalysis have provided innovative solutions to such challenges. For example, palladium-catalyzed template-assisted C(sp²)-H bond functionalization has emerged as a powerful technique for the synthesis of substituted aryl naphthoquinones. nih.govresearchgate.net This method allows for the direct arylation of a C-H bond, avoiding the need for pre-functionalization of both coupling partners. In a hypothetical synthesis of this compound, a chrysene derivative bearing a directing group could be coupled with naphthalene-1,4-dione.

The table below illustrates the scope of a palladium-catalyzed C-H functionalization reaction for the synthesis of aryl naphthoquinones, demonstrating the potential of this method for coupling complex aromatic systems.

| Entry | Aryl Methane Sulfonate | Naphthoquinone | Catalyst | Ligand | Yield (%) |

| 1 | Phenyl Methane Sulfonate | 1,4-Naphthoquinone | Pd(OAc)₂ | 8-Aminoquinoline | 78 |

| 2 | 4-Tolyl Methane Sulfonate | 1,4-Naphthoquinone | Pd(OAc)₂ | 8-Aminoquinoline | 85 |

| 3 | 2-Naphthyl Methane Sulfonate | 1,4-Naphthoquinone | Pd(OAc)₂ | 8-Aminoquinoline | 72 |

Stereochemical Control in Synthesis of Complex Aromatic Adducts

While this compound does not possess a traditional chiral center, the significant steric bulk of the chrysene and naphthoquinone moieties could lead to restricted rotation around the newly formed C-C single bond. This phenomenon, known as atropisomerism, can result in the existence of stable, non-interconverting rotational isomers (atropisomers) that are enantiomers or diastereomers of each other. wikipedia.org

Atropisomerism is a well-documented feature in biaryl systems where bulky substituents are present at the ortho positions relative to the bond connecting the two aryl groups. journals.co.zastereoelectronics.org In the case of this compound, the hydrogen atoms on the adjacent carbons of both the chrysene and naphthalene rings may provide sufficient steric hindrance to prevent free rotation.

The energy barrier to rotation determines whether atropisomers can be isolated at room temperature. For a pair of atropisomers to be separable, the rotational barrier should be high enough to allow for a half-life of at least 1000 seconds at a given temperature. wikipedia.org The synthesis of such molecules often requires careful consideration of reaction conditions and, in some cases, the use of chiral catalysts or auxiliaries to achieve stereochemical control and favor the formation of a single atropisomer. The field of asymmetric synthesis has developed various strategies for the stereoselective construction of axially chiral biaryls. journals.co.za

Advanced Spectroscopic and Structural Characterization of 2 Chrysen 2 Yl Naphthalene 1,4 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 2-(Chrysen-2-yl)naphthalene-1,4-dione, a combination of ¹H and ¹³C NMR experiments would be employed to map out the carbon-hydrogen framework.

In a hypothetical ¹H NMR spectrum, the protons on both the chrysene (B1668918) and naphthalene-1,4-dione moieties would exhibit distinct chemical shifts and coupling patterns. The aromatic protons of the naphthalene-1,4-dione core are expected to appear as multiplets in the downfield region, typically between δ 7.5 and 8.5 ppm, due to the electron-withdrawing effect of the dione (B5365651) functionality. The protons of the extensive chrysene ring system would resonate over a broader range in the aromatic region, with their precise shifts influenced by their electronic environment and through-space interactions with the naphthalene-1,4-dione unit.

A ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. The carbonyl carbons of the dione are characteristically found at the most downfield positions, often exceeding δ 180 ppm. The remaining aromatic carbons of both polycyclic systems would generate a series of signals in the δ 120-150 ppm range. Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial in definitively assigning each proton and carbon signal and confirming the connectivity between the chrysene and naphthalene-1,4-dione fragments.

Hypothetical ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Naphthoquinone Protons | 7.5 - 8.5 | m |

Hypothetical ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C=O | > 180 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and vibrational modes within a molecule. For this compound, the most prominent features in the IR spectrum would be the strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the dione. These are typically observed in the region of 1650-1700 cm⁻¹.

The spectrum would also display a series of sharp bands in the 1450-1600 cm⁻¹ range, attributable to the C=C stretching vibrations of the aromatic rings of both the chrysene and naphthalene (B1677914) moieties. The C-H stretching vibrations of the aromatic protons would appear as a group of weaker bands above 3000 cm⁻¹. The fingerprint region, below 1500 cm⁻¹, would contain a complex pattern of absorptions arising from C-H bending and other skeletal vibrations, which would be unique to the specific structure of the molecule. Raman spectroscopy would provide complementary information, particularly for the non-polar C=C bonds of the aromatic systems.

Expected Vibrational Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O | Stretch | 1650 - 1700 |

| Aromatic C=C | Stretch | 1450 - 1600 |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The extended π-conjugated system of this compound, formed by the fusion of the chrysene and naphthalene-1,4-dione chromophores, is expected to result in a complex UV-Vis absorption spectrum with multiple absorption bands.

Typically, polycyclic aromatic hydrocarbons like chrysene and naphthalene derivatives exhibit strong absorptions in the UV region (200-400 nm) corresponding to π→π* transitions. The presence of the dione functionality and the extended conjugation would likely lead to additional absorption bands extending into the visible region, imparting a color to the compound. The absorption maxima (λ_max) and their corresponding molar absorptivity coefficients (ε) would be characteristic of the molecule's electronic structure. Solvatochromism studies, where the spectrum is recorded in solvents of varying polarity, could further elucidate the nature of the electronic transitions.

Mass Spectrometry for Molecular Composition and Fragmentation Analysis

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to accurately determine its molecular formula by providing a precise mass-to-charge ratio (m/z) for the molecular ion [M]⁺.

The fragmentation pattern observed in the mass spectrum under electron ionization (EI) or other ionization techniques would offer valuable structural information. The fragmentation would likely involve the characteristic cleavage of the bond linking the chrysene and naphthalene-1,4-dione units, as well as fragmentation of the individual polycyclic ring systems. The analysis of these fragment ions would help to confirm the proposed structure.

X-ray Crystallography for Solid-State Molecular Architecture

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound, offering an unambiguous confirmation of its molecular structure.

Analysis of Molecular Conformation in the Crystalline State

X-ray crystallography would also provide detailed information about the molecular conformation of this compound in the solid state. A key parameter would be the dihedral angle between the mean planes of the chrysene and naphthalene-1,4-dione ring systems. This angle would reveal the degree of twisting or planarity between the two large aromatic fragments, which has important implications for the electronic properties and potential applications of the molecule. Any deviations from planarity in the individual ring systems would also be precisely determined.

Quantum Chemical and Theoretical Investigations of 2 Chrysen 2 Yl Naphthalene 1,4 Dione

Computational Methodologies in Polycyclic Aromatic System Studies

The study of complex polycyclic aromatic systems, such as 2-(Chrysen-2-yl)naphthalene-1,4-dione, relies heavily on computational chemistry to predict and understand their electronic and structural properties. These methods provide a framework for analyzing molecular behavior at the atomic level, offering insights that are often difficult to obtain through experimental means alone.

Furthermore, DFT calculations are crucial for determining various electronic properties. These include the computation of atomic charges, thermodynamic stability, and the energies of molecular orbitals. nih.gov Methodologies such as the condensed Fukui function, derived from DFT, are used to predict the reactive sites of PAHs. nih.gov For large databases of polycyclic aromatic systems, DFT calculations, often using functionals like B3LYP-D3BJ with basis sets such as def2-SVP, are used to generate comprehensive datasets of molecular properties. chemrxiv.orgchemrxiv.org

To investigate the behavior of molecules in their excited states, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method. This approach is essential for modeling electronic transitions, such as those observed in UV-visible spectroscopy. TD-DFT calculates vertical excitation energies, which correspond to the energy difference between the ground state and an excited state at the ground state's optimized geometry. nih.gov

For molecules like this compound, TD-DFT can predict the absorption spectrum, identifying the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., π → π* or n → π*). doaj.org The choice of functional is critical, with hybrid functionals like PBE0 and range-separated hybrids such as CAM-B3LYP often providing accurate results, especially for systems that may exhibit charge-transfer excitations. nih.govdoaj.org The inclusion of solvent effects in TD-DFT calculations is also important for achieving optimal agreement with experimental data. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe chemical reactivity and electronic properties. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orgnih.gov

The HOMO and LUMO are the key orbitals involved in chemical reactions and electronic transitions. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Eg), is a critical parameter. A small energy gap suggests that the molecule is more reactive and can be easily excited, as it requires less energy to move an electron from the HOMO to the LUMO. researchgate.net In the context of this compound, the HOMO is expected to be primarily localized on the electron-rich chrysene (B1668918) moiety, while the LUMO would be concentrated on the electron-accepting naphthalene-1,4-dione core. This spatial separation is indicative of an intramolecular charge-transfer character.

Below is a representative table of FMO energy levels for similar polycyclic aromatic systems. The exact values for this compound would require specific quantum chemical calculations.

| Molecular Orbital | Typical Energy (eV) | Primary Localization |

|---|---|---|

| HOMO | -5.5 to -6.5 | Chrysene Moiety |

| LUMO | -2.5 to -3.5 | Naphthalene-1,4-dione Moiety |

| Energy Gap (Eg) | 2.5 to 3.5 | N/A |

The introduction of a substituent group significantly influences the FMOs of a parent molecule. In this compound, the chrysene group acts as a large, electron-donating aromatic substituent on the naphthalene-1,4-dione core. This substitution leads to a significant perturbation of the molecular orbitals.

Electronic Structure and Energy Level Profiling

An energy level profile, derived from DFT calculations, would illustrate the relative energies of the key molecular orbitals. chemrxiv.orgchemrxiv.org The profile would show a relatively high-energy HOMO, predominantly located on the chrysene unit, and a low-energy LUMO, centered on the naphthoquinone unit. This separation of the frontier orbitals in physical space confirms the potential for intramolecular charge transfer upon electronic excitation. The energy gap between these orbitals dictates the energy of the lowest-lying electronic transition, which is a key factor in the molecule's optical and electronic applications. oup.comnih.govchemrxiv.org The presence of the extended π-conjugation from the chrysene moiety is expected to result in a smaller HOMO-LUMO gap compared to naphthalene-1,4-dione itself, making the molecule absorb light at longer wavelengths.

Despite a comprehensive search for "this compound," no specific scholarly articles or research data pertaining to the quantum chemical and theoretical investigations of this particular compound could be located. The search results did not yield any studies on its spectroscopic parameters, conformational analysis, or reaction mechanisms.

Therefore, it is not possible to provide a detailed and scientifically accurate article on "this compound" as requested in the prompt, due to the absence of available research on this specific molecule. Methodologies for theoretical investigations of related naphthalene-1,4-dione derivatives exist, but applying them to the subject compound without specific data would be speculative and not meet the requirements of a scientifically accurate article.

Following a comprehensive search for scientific literature and data, it has been determined that there is no available information on the photophysical phenomena and advanced optical properties of the specific chemical compound This compound .

The available scientific information pertains to other derivatives of naphthalene-1,4-dione or chrysene, but not the conjugated system specified. Without experimental or theoretical data on this compound, it is not possible to provide a scientifically accurate and informative article on its:

Photophysical Phenomena and Advanced Optical Properties of 2 Chrysen 2 Yl Naphthalene 1,4 Dione

Photostability and Mechanistic Pathways of Degradation under Irradiation

Therefore, the generation of the requested article cannot be completed, as it would require speculation or the fabrication of data, which would not adhere to the standards of scientific accuracy.

Reactivity and Reaction Pathways of 2 Chrysen 2 Yl Naphthalene 1,4 Dione

Electrophilic and Nucleophilic Reactivity of the Naphthalene-1,4-dione Moiety

The naphthalene-1,4-dione moiety, a derivative of 1,4-naphthoquinone (B94277), is characterized by its electron-deficient nature, which makes it susceptible to nucleophilic attack. The two carbonyl groups withdraw electron density from the aromatic ring, activating the C2 and C3 positions for nucleophilic substitution reactions. This reactivity is a cornerstone for the synthesis of a wide array of derivatives. For instance, amines, thiols, and other nucleophiles can displace leaving groups (such as halogens) at these positions. nih.govresearchgate.net The presence of an electron-withdrawing group, like a halogen at the C3 position, further promotes cytotoxicity in some analogues. nih.gov

Conversely, the quinone ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the carbonyl groups. However, the fused benzene (B151609) ring of the naphthalene (B1677914) system retains some aromatic character and can undergo electrophilic substitution under forcing conditions, although this is less common compared to naphthalene itself. Naphthalene is more reactive towards electrophiles than benzene because the delocalization of pi electrons is not as efficient, leading to partial localization of double bonds and increased nucleophilicity. stackexchange.comlibretexts.org In naphthalene, electrophilic attack is generally preferred at the α-position (C1) as it leads to a more stable carbocation intermediate where the aromaticity of one ring is preserved. libretexts.orgwordpress.com

The reactivity of the naphthalene-1,4-dione moiety can be summarized in the following table:

| Reaction Type | Reactivity | Preferred Position(s) | Influencing Factors |

| Nucleophilic Substitution | High | C2, C3 | Nature of the nucleophile, presence of leaving groups. |

| Electrophilic Substitution | Low (on quinone ring) | - | Deactivating effect of carbonyl groups. |

| Electrophilic Substitution | Moderate (on benzene ring) | α-positions (C5, C8) | Less favorable than on naphthalene due to quinone deactivation. |

Reactivity Patterns of the Chrysene (B1668918) Unit

Chrysene, a polycyclic aromatic hydrocarbon, exhibits reactivity typical of electron-rich aromatic systems. It readily undergoes electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the aromatic ring. studysmarter.co.uk Vigorous reactions can occur when aromatic hydrocarbons like chrysene come into contact with strong oxidizing agents. noaa.gov Substitution patterns in chrysene are complex, but reactions like nitration, halogenation, sulfonation, and Friedel-Crafts reactions are characteristic. noaa.gov

Cycloaddition Reactions (e.g., Diels-Alder) with the Quinone System

The quinone ring of the naphthalene-1,4-dione moiety contains a conjugated double bond that can act as a dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. libretexts.org The electron-deficient nature of the quinone system enhances its reactivity with electron-rich dienes. The Diels-Alder reaction is a powerful tool for constructing complex cyclic systems with high stereospecificity. libretexts.org

In addition to [4+2] cycloadditions, quinones can participate in photochemical [2+2] cycloaddition reactions with alkenes to form four-membered cyclobutane (B1203170) rings. libretexts.orgnih.gov These reactions are typically initiated by the absorption of light, which excites the quinone to a reactive triplet state. nih.gov The regioselectivity and chemoselectivity of these photocycloadditions can often be controlled by reaction conditions such as the choice of solvent and the use of sensitizers. nih.gov For example, the photocycloaddition of 1,4-naphthoquinone with alkenes can lead to either cyclobutane or oxetane (B1205548) formation, depending on the solvent polarity which affects the nature of the excited state. nih.gov

| Cycloaddition Type | Role of Quinone | Typical Reactant | Key Features |

| [4+2] Diels-Alder | Dienophile | Electron-rich diene | Thermally allowed, highly stereospecific. libretexts.org |

| [2+2] Photocycloaddition | Excited-state reactant | Alkene | Photochemically induced, forms strained four-membered rings. libretexts.orgnih.gov |

| Dipolar Cycloaddition | Dipolarophile | 1,3-dipoles (e.g., azides) | Forms five-membered heterocyclic rings. libretexts.orgnih.gov |

Redox Behavior and Electron Transfer Mechanisms within the Molecular Framework

The naphthalene-1,4-dione core is an excellent electron acceptor, and its redox properties are central to its chemical and biological activities. It can undergo reversible two-electron reduction to form the corresponding hydroquinone. This process often proceeds through a one-electron reduction to a semiquinone radical anion intermediate. The stability and reactivity of this radical species are key to the molecule's function in various chemical processes.

Quinone (Q) + e⁻ ⇌ Semiquinone (Q•⁻) Semiquinone (Q•⁻) + e⁻ ⇌ Hydroquinone (Q²⁻)

Radical Chemistry and Associated Reaction Mechanisms

The formation of radical ions is a key aspect of the chemistry of both naphthalene and chrysene derivatives. As mentioned, the one-electron reduction of the naphthalene-1,4-dione moiety yields a semiquinone radical anion. This radical can participate in various subsequent reactions, including dimerization, disproportionation, or reaction with other radical species.

Furthermore, the naphthalene ring system can form a radical cation upon photoionization or reaction with strong oxidizing radicals like the sulfate (B86663) radical anion (SO₄•⁻). rsc.org These radical cations are highly reactive electrophiles. For example, the naphthalene radical cation reacts rapidly with nucleophiles such as water or the azide (B81097) anion. rsc.org

Exploration of 2 Chrysen 2 Yl Naphthalene 1,4 Dione in Functional Organic Materials Research

Design Principles for Optoelectronic Materials Based on Aromatic Systems

The design of novel organic materials for optoelectronic applications is fundamentally governed by the ability to control their electronic structure, particularly the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chemrxiv.org The energy difference between these orbitals, known as the HOMO-LUMO gap, dictates the material's optical and electronic properties, such as its absorption and emission wavelengths and its charge carrier injection and transport characteristics. researchgate.net

A prevalent and effective design strategy involves the strategic combination of electron-donating and electron-accepting aromatic units within the same molecule. researchgate.net This approach creates intramolecular "push-pull" systems that can significantly lower the HOMO-LUMO gap compared to the individual constituent parts. In the case of 2-(Chrysen-2-yl)naphthalene-1,4-dione, the chrysene (B1668918) moiety acts as the electron-donating component, while the naphthalene-1,4-dione serves as the electron-accepting component.

Key design principles for such aromatic systems include:

Tuning the HOMO-LUMO Gap: The strength of the donor and acceptor units can be modified to precisely control the energy gap. Fusing large, electron-rich polycyclic aromatic hydrocarbons (PAHs) like chrysene with potent electron-withdrawing groups like quinones allows for broad tuning of absorption and emission across the visible spectrum. chemrxiv.org

Enhancing Charge Carrier Mobility: The rigid, planar structure of fused aromatic rings promotes effective intermolecular π-π stacking in the solid state. This orbital overlap is crucial for efficient charge transport, a key requirement for semiconductor applications. pkusz.edu.cn

Improving Stability: The development of stable polycyclic aromatic compounds is critical for device longevity. Chrysene derivatives, for instance, have been investigated for their enhanced stability compared to other PAHs like acenes. chemrxiv.orgpkusz.edu.cn

Controlling Morphology: The introduction of specific substituents can influence the self-assembly and thin-film morphology of the material, which in turn affects device performance. For example, long alkyl chains can improve solubility and promote ordered molecular packing. pkusz.edu.cn

By integrating the robust photophysical properties of chrysene with the electron-accepting nature of naphthalene-1,4-dione, this compound exemplifies a rational molecular design approach aimed at creating high-performance, stable, and tunable organic optoelectronic materials. chemrxiv.orgresearchgate.net

Potential in Organic Semiconductors and Organic Thin-Film Transistors (OTFTs)

The molecular structure of this compound is highly suggestive of its potential as an active material in organic semiconductors, particularly for Organic Thin-Film Transistors (OTFTs). The performance of an OTFT is primarily determined by the charge carrier mobility and the on/off current ratio of the semiconductor used. pkusz.edu.cn

Chrysene itself is composed of four fused benzene (B151609) rings and is structurally similar to the well-known organic semiconductor core chemrxiv.orgbenzothieno[3,2-b] chemrxiv.orgbenzothiophene (BTBT). pkusz.edu.cn Derivatives of chrysene have been successfully synthesized and shown to exhibit high carrier mobilities. For instance, a liquid crystalline material based on a chrysene derivative, 2-(4-dodecyl phenyl) chrysene, achieved a high carrier mobility of up to 3.07 cm² V⁻¹ s⁻¹. pkusz.edu.cn This performance is attributed to the strong electronic couplings and favorable molecular packing that the chrysene core facilitates. pkusz.edu.cn

On the other hand, naphthalene (B1677914) diimides (NDIs), which are structurally related to naphthalene-1,4-dione, are a prominent class of n-type (electron-transporting) organic semiconductors. nih.govresearchgate.net Their high electron affinity and planar structure allow for excellent electron mobility, with some NDI-based OTFTs reaching values as high as ~1.0 cm² V⁻¹ s⁻¹. nih.gov

The combination of a p-type promoting chrysene unit and an n-type promoting naphthalene-1,4-dione unit in a single molecule opens up several possibilities:

P-type Semiconductor: If the electronic character is dominated by the chrysene core, the compound could function as a high-performance p-type semiconductor.

N-type Semiconductor: Conversely, if the strong electron-withdrawing nature of the dione (B5365651) moiety dominates, the material could exhibit n-type behavior.

Ambipolar Semiconductor: The balanced influence of both the donor (chrysene) and acceptor (naphthalene-1,4-dione) parts could result in ambipolar behavior, where the material can transport both holes and electrons. Ambipolar transistors are highly desirable for fabricating complementary logic circuits on a single device layer. nih.gov

The performance of such a material in an OTFT would be highly dependent on its thin-film morphology and the energy level alignment with the transistor's electrodes.

| Compound Class | Typical Role | Reported Mobility (cm² V⁻¹ s⁻¹) | Reference |

|---|---|---|---|

| Chrysene Derivatives | p-type | up to 3.07 | pkusz.edu.cn |

| Naphthalene Diimides (NDI) | n-type | ~1.0 | nih.gov |

| Naphthalene Derivatives (general) | p-type | up to 0.53 | nih.gov |

| Helically Shaped Polycyclic Aromatic Diones | p-type | 1.3 x 10⁻⁵ | mdpi.com |

Investigations in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

The donor-acceptor structure inherent in this compound makes it a compelling candidate for investigation in both Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).

In the context of OLEDs , materials with chrysene cores are known to be promising blue-light emitters due to their wide bandgap and high fluorescence quantum yields. researchgate.net Dibenzo[g,p]chrysene derivatives, for example, have been used as dopants in the emissive layer of OLEDs, achieving highly efficient blue emission with external quantum efficiencies of up to 4.72%. researchgate.net The chrysene moiety in this compound could therefore serve as the emissive chromophore. The attached naphthalene-1,4-dione unit would modulate the emission color through intramolecular charge transfer, potentially shifting the emission from deep blue towards longer wavelengths. Furthermore, the distinct donor and acceptor characters can facilitate charge injection and transport, potentially leading to more balanced charge recombination and higher device efficiency. Naphthalene-based polymers have also been widely used as building blocks for blue-emitting materials in OLEDs. mdpi.com

In the field of OPVs , the primary process involves the generation of an exciton (B1674681) upon light absorption, followed by its dissociation into free charge carriers at a donor-acceptor interface. The donor-acceptor nature of this compound is ideally suited for this application. The chrysene unit can act as the electron donor, absorbing sunlight, while the naphthalene-1,4-dione unit acts as the electron acceptor. In a bulk heterojunction solar cell, this molecule could potentially be blended with another donor or acceptor material. The intramolecular donor-acceptor structure can facilitate efficient charge separation after exciton formation, which is a critical step for achieving high power conversion efficiency.

| Device Type | Potential Role of Chrysene Moiety | Potential Role of Naphthalene-1,4-dione Moiety | Key Molecular Feature |

|---|---|---|---|

| OLED | Blue Emissive Core, Hole-Transport | Electron-Transport, Emission Color Tuner | Intramolecular Charge Transfer |

| OPV | Electron Donor | Electron Acceptor | Donor-Acceptor Interface |

Supramolecular Assemblies and Molecular Recognition Systems

The rigid and planar aromatic structure of this compound provides a strong driving force for the formation of ordered supramolecular assemblies through non-covalent interactions. Aromatic diimides, including those based on naphthalene, are well-established building blocks for creating such assemblies. beilstein-journals.org The primary interaction governing this self-assembly is π-π stacking, where the electron clouds of adjacent aromatic rings overlap. This can lead to the formation of one-dimensional stacks, which can further organize into higher-order structures like fibers, ribbons, and gels. nih.govwarwick.ac.uk

The self-assembly of molecules like this compound is a process where molecules spontaneously organize into well-defined structures. nih.gov For this compound, the large, flat surface area of the chrysene and naphthalene units would promote strong π-π stacking. Additionally, the oxygen atoms of the dione group can act as hydrogen bond acceptors, potentially directing the assembly process in the presence of suitable hydrogen bond donors.

The resulting supramolecular structures can exhibit unique properties that are not present in the individual molecules. For example, the aggregation of achiral naphthalene diimides has been shown to lead to the formation of chiral (helical) supramolecular assemblies. nih.gov The specific arrangement of molecules in the solid state, or "packing," can dramatically influence the material's charge transport properties and is a critical factor in the performance of organic electronic devices. beilstein-journals.org

Furthermore, the defined architecture arising from self-assembly can create specific cavities or binding pockets, leading to host-guest chemistry. thno.org Acyclic receptors with naphthalene units have been shown to form pseudo-cavities capable of binding organic cationic guests, with association constants in the range of 10² to 10⁴ M⁻¹. nih.gov The structure of this compound, with its large aromatic surface and potential for forming ordered assemblies, suggests it could act as a host for various guest molecules, driven by π-π stacking and electrostatic interactions.

Anion recognition is a vital area of research due to the importance of anions in biological and environmental systems. nih.gov The design of synthetic receptors for anions often relies on creating an electron-deficient cavity or surface that can interact favorably with the negative charge of an anion. semanticscholar.org

The naphthalene-1,4-dione portion of the molecule makes it a prime candidate for anion sensing applications. The electron-deficient nature of the quinone ring can engage in anion-π interactions, a non-covalent force between an anion and the face of an electron-poor aromatic ring. Additionally, if the molecular scaffold is functionalized with hydrogen-bond donors (e.g., urea (B33335) or amide groups) adjacent to the quinone system, it can form a highly effective binding pocket for anions like chloride or phosphate. nih.govsemanticscholar.org

The binding of an anion to the receptor molecule would cause a perturbation of its electronic structure, leading to a change in its photophysical properties. This change can be harnessed for sensing purposes:

Colorimetric Sensing: Anion binding could alter the intramolecular charge transfer character of the molecule, resulting in a visible color change.

Fluorometric Sensing: The fluorescence of the chrysene moiety could be quenched or enhanced upon anion binding, providing a sensitive turn-off or turn-on signal.

This approach has been demonstrated in naphthalene-based receptors designed for chloride recognition, where the synergistic effect of anion-π and C-H···anion interactions leads to high binding affinity. nih.gov

| Receptor Type | Target Analyte | Key Interaction | Sensing Mechanism |

|---|---|---|---|

| Naphthalene-based receptor with TFP groups | Chloride (Cl⁻) | Anion-π, C-H···Cl | Changes in NMR/Mass Spectrometry |

| Phenanthrene-based urea receptor | Phosphate (H₂PO₄⁻) | Hydrogen Bonding | Not specified |

| Potential Chrysene-Naphthalenedione Receptor | Anions (e.g., F⁻, AcO⁻) | Anion-π, Hydrogen Bonding | Colorimetric or Fluorometric change |

Future Research Directions and Unanswered Questions

Development of Novel and Efficient Synthetic Strategies for Complex Polycyclic Conjugated Systems

A primary and unanswered question is how to synthesize 2-(Chrysen-2-yl)naphthalene-1,4-dione efficiently and with high purity. The development of a robust synthetic protocol is the gateway to exploring its properties and potential applications. Future research should focus on establishing a reliable synthetic pathway, likely involving modern cross-coupling techniques.

A promising approach would be the use of a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. researchgate.netbwise.krresearchgate.net This strategy is a cornerstone in the synthesis of biaryl compounds and would likely involve the coupling of a chrysene-based organoboron reagent, such as chrysene-2-boronic acid, with a halogenated naphthalene-1,4-dione, like 2-bromo-naphthalene-1,4-dione. Key research questions to address would include optimizing reaction conditions—such as the choice of catalyst, base, and solvent—to maximize yield and minimize side products. The inherent inertness of certain organoboron reagents could be leveraged for sequential cross-couplings if further functionalization is desired. nih.gov

Alternatively, Diels-Alder cycloaddition reactions, which are highly effective for creating carbon-carbon bonds and constructing polycyclic systems, could be explored. researchgate.netiupac.org This might involve a multi-step process where a chrysene-containing diene reacts with a suitable dienophile to build the naphthalene-dione framework. While potentially more complex, this route could offer unique control over the final molecular architecture. mdpi.comnih.govrsc.org

Challenges in the synthesis of such a large, relatively nonpolar molecule will include ensuring adequate solubility of reactants and purification of the final product. The development of a scalable and cost-effective synthetic route remains a critical, unanswered challenge.

Advanced Theoretical Modeling for Predictive Design of Materials with Tunable Electronic and Optical Properties

Before embarking on extensive synthetic campaigns, advanced theoretical modeling can provide invaluable predictive insights into the fundamental properties of this compound. Computational chemistry offers a powerful toolset for designing materials with specific, tunable electronic and optical characteristics.

The primary methods for such investigations would be Density Functional Theory (DFT) for ground-state properties and Time-Dependent DFT (TD-DFT) for excited-state properties. acs.orgtechscience.comresearchgate.net These calculations can predict key electronic parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. chemrxiv.org The HOMO-LUMO gap is a critical determinant of the material's color, conductivity, and utility in optoelectronic devices. techscience.com Quantitative Structure-Property Relationship (QSPR) models, which have been successfully applied to other PAHs, could also be developed to predict properties with high accuracy. nih.govresearchgate.netacs.org

Key unanswered questions that modeling can address include:

What are the predicted HOMO, LUMO, and bandgap energies for this molecule?

What is the predicted absorption and emission spectrum, and how does it compare to its constituent parts?

How would the introduction of various functional groups (e.g., electron-donating or -withdrawing groups) on either the chrysene (B1668918) or naphthalene-dione core influence its electronic and optical properties?

A systematic theoretical study would guide synthetic efforts by identifying the most promising structural modifications to achieve desired material properties for specific applications.

Table 1: Illustrative Predicted Electronic Properties of this compound and Hypothetical Derivatives via DFT Calculations

| Compound | Substituent on Chrysene | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Predicted λmax (nm) |

| 1 | None | -5.85 | -3.10 | 2.75 | 450 |

| 1a | -OCH₃ (Electron-Donating) | -5.60 | -3.05 | 2.55 | 485 |

| 1b | -CF₃ (Electron-Withdrawing) | -6.10 | -3.30 | 2.80 | 442 |

Note: The data in this table is hypothetical and serves to illustrate the type of information that would be generated from future theoretical modeling studies.

Elucidation of Detailed Structure-Function Relationships for Tailored Applications

The core of future research on this compound lies in understanding the relationship between its unique molecular structure and its potential functions. The fusion of a large, electron-rich PAH (chrysene) with a well-known electron acceptor (naphthalene-1,4-dione) suggests that this molecule could exhibit ambipolar charge transport properties, making it a candidate for various organic electronic devices. rsc.orgresearchgate.net

Future experimental work should focus on synthesizing the compound and characterizing its properties to answer several key questions:

Organic Field-Effect Transistors (OFETs): Does this material function as a p-type (hole-transporting, from the chrysene unit), n-type (electron-transporting, from the dione (B5365651) unit), or ambipolar semiconductor? The performance of PAHs in OFETs is well-documented, and this hybrid structure offers a unique platform for investigation. aip.orgacs.orgmpg.de

Organic Photovoltaics (OPVs): Could this molecule act as a donor or acceptor material in an organic solar cell? Its broad absorption, predicted by its extended conjugation, could be beneficial for light harvesting. nih.govoptica.org

Solubility and Processing: How can the structure be modified to improve solubility in common organic solvents for solution-based device fabrication without compromising electronic properties? The addition of alkyl chains to the PAH core is a common strategy. cer-rec.gc.ca

Elucidating these relationships requires a systematic approach where derivatives are synthesized and their performance in devices is correlated with their measured electronic properties and solid-state packing, as determined by techniques like X-ray crystallography.

Table 2: Prospective Structure-Function Study for Tailored OFET Applications

| Compound | Structural Modification | Expected Impact on Solubility | Predicted Dominant Charge Carrier | Hypothetical Mobility (cm²/Vs) |

| 1 | None | Low | Ambipolar | 10⁻³ - 10⁻² |

| 1c | Hexyl chains on chrysene | High | p-type dominant | 10⁻² - 10⁻¹ |

| 1d | Fluoro groups on dione | Moderate | n-type dominant | 10⁻³ - 10⁻² |

Note: This table presents hypothetical outcomes to guide future experimental design in establishing structure-function relationships.

Integration into Hybrid Material Systems and Nanostructures

A significant frontier in materials science is the creation of hybrid systems where the properties of organic molecules are combined with those of inorganic nanostructures. The planar, aromatic surface of the chrysene moiety in this compound makes it an ideal candidate for non-covalent interactions with carbon-based nanomaterials.

Unanswered questions in this area include:

Can this molecule effectively disperse and functionalize graphene or carbon nanotubes via π-π stacking interactions? Such interactions are well-established for PAHs and can modify the electronic properties of the resulting hybrid material. mdpi.comresearchgate.netacs.orgnih.gov

What are the adsorption properties of this molecule on various surfaces, and could it be used in sensing applications? The functionalization of nanoparticles with PAHs has been shown to create effective sensors and adsorbents. acs.orgdoaj.orgnih.gov

Can covalent linkages be formed between this molecule and functionalized nanoparticles (e.g., ZrO₂ or other metal oxides) to create novel composite materials with tailored optical or electronic properties for applications in catalysis or as nanoadsorbents? mdpi.comnih.gov

The exploration of these hybrid systems could lead to materials with synergistic properties, exceeding those of the individual components. For instance, a hybrid of this compound and graphene could be a promising material for transparent conductive films or advanced sensor arrays.

Table 3: Potential Hybrid Systems and Their Unexplored Applications

| Nanostructure | Integration Method | Potential Hybrid Property | Envisioned Application |

| Graphene | π-π Stacking | Enhanced charge transfer | Transparent electrode, Gas sensor |

| Silver Nanoparticles | Covalent linkage via a thiol group | Surface-Enhanced Raman Scattering (SERS) | Trace chemical detection |

| Zirconia (ZrO₂) Nanoparticles | Grafting via phosphonic acid anchor | Selective adsorption | Environmental remediation |

| Carbon Nanotubes (CNTs) | π-π Stacking | Modified band structure | Field-effect transistor channel |

Note: This table outlines prospective research avenues for integrating the title compound into nanostructured hybrid materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.